Product packaging for But-2-yne-1-sulfonamide(Cat. No.:CAS No. 1341348-00-2)

But-2-yne-1-sulfonamide

Cat. No.: B3232467
CAS No.: 1341348-00-2
M. Wt: 133.17
InChI Key: DXRISXVDZWCHIU-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide and Alkyne Moieties in Modern Organic Synthesis

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. ucl.ac.uknih.gov Since the discovery of the antibacterial properties of sulfanilamide (B372717) in the 1930s, this moiety has been incorporated into a vast array of therapeutic agents. nih.gov Its continued prevalence is due to its ability to act as a stable, non-classical bioisostere for other functional groups, its capacity for strong hydrogen bonding interactions with biological targets, and its synthetic accessibility. ucl.ac.uk Sulfonamides are found in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. smolecule.com

The alkyne functional group (C≡C) is prized in modern organic synthesis for its unique linear geometry and high reactivity. It serves as a key substrate in a multitude of transformations, including hydrogenations, cycloadditions, and various metal-catalyzed cross-coupling reactions. smolecule.com Notably, the alkyne moiety is central to the field of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages under mild conditions. ontosight.ai This has profound implications for drug discovery, materials science, and bioconjugation. ontosight.ai

The combination of these two powerful functional groups in But-2-yne-1-sulfonamide creates a molecule with significant potential for the synthesis of novel and complex chemical entities with diverse applications.

Historical Development and Evolution of Alkynyl Sulfonamide Chemistry

The history of sulfonamides dates back to the early 20th century with the development of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov The synthesis of sulfonamides has traditionally been achieved by reacting a sulfonyl chloride with an amine. nih.gov Over the decades, numerous methods have been developed to synthesize a wide variety of sulfonamide-containing compounds, reflecting their importance in medicinal chemistry. ekb.egthieme-connect.com

The deliberate incorporation of alkyne functionality into sulfonamide structures is a more recent development, driven by the increasing utility of alkynes in modern synthetic methodologies. mdpi.comresearchgate.net Early work focused on the synthesis of N-alkynyl sulfonamides (ynamides), which have proven to be versatile intermediates. ucl.ac.uk The development of methods for the direct addition of sulfonamide bonds to alkynes, often catalyzed by transition metals like gold or ruthenium, has further expanded the toolbox for creating these structures. mdpi.com Research into the reactivity of alkynyl sulfonamides has revealed their utility in constructing complex heterocyclic systems and as precursors to other valuable synthetic intermediates. researchgate.netucl.ac.uk While the chemistry of N-substituted alkynyl sulfonamides is more extensively explored, the parent this compound represents a fundamental scaffold in this evolving area of research.

Identification of Key Research Themes and Future Directions for this compound

The unique structural features of this compound position it at the intersection of several key research themes. Its bifunctionality allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. The sulfonamide moiety can be readily derivatized to modulate physicochemical properties and biological activity, while the internal alkyne offers a site for the introduction of various substituents and for participation in powerful bond-forming reactions.

Future research involving this compound is likely to focus on several promising directions:

Medicinal Chemistry: The compound serves as a valuable starting material for the synthesis of novel therapeutic agents. By functionalizing the sulfonamide nitrogen and utilizing the alkyne for "click" reactions or other transformations, researchers can design and synthesize new inhibitors of enzymes or modulators of receptors. smolecule.comontosight.ai

Complex Molecule Synthesis: The reactivity of the alkyne group can be exploited in cascade reactions and cycloadditions to build complex molecular architectures, including heterocyclic compounds of pharmaceutical interest. smolecule.comresearchgate.net

Materials Science: The ability of the alkyne to participate in polymerization reactions opens up the possibility of creating novel polymers with integrated sulfonamide functionality, potentially leading to materials with unique electronic or biomedical properties.

The continued exploration of the chemistry of this compound and its derivatives is expected to yield new synthetic methodologies and contribute to the development of novel molecules with significant practical applications.

Chemical and Physical Properties of this compound and its Derivatives

While detailed experimental data for the unsubstituted this compound is limited, information can be drawn from its PubChem entry and from well-characterized derivatives such as N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇NO₂SPubChem
Molecular Weight133.17 g/mol PubChem
InChIKeyDXRISXVDZWCHIU-UHFFFAOYSA-NPubChem
Predicted XlogP-0.4PubChem

This data is based on the unsubstituted parent compound.

Table 2: Spectroscopic Data for N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide

Spectroscopic DataValuesSource
¹H NMR (400 MHz, CDCl₃) δ 1.56 (t, J = 2.5 Hz, 3H), 2.42 (s, 3H), 3.71-3.77 (m, 2H), 4.87 (t, J = 6.2 Hz, 1H), 7.29 (d, J = 7.9 Hz, 2H), 7.76 (d, J = 8.3 Hz, 2H)Organic Syntheses Procedure orgsyn.org
¹³C NMR (101 MHz, CDCl₃) δ 3.2, 21.4, 33.3, 73.1, 80.9, 127.4, 129.4, 136.6, 143.4Organic Syntheses Procedure orgsyn.org
FTIR (thin film, cm⁻¹) 3272, 2921, 1598, 1441, 1327Organic Syntheses Procedure orgsyn.org
HRMS (M+H⁺) Calculated: 224.0770; Found: 224.0761Organic Syntheses Procedure orgsyn.org
Melting Point 68 - 70 °COrganic Syntheses Procedure orgsyn.org

This data is for the N-p-toluenesulfonyl derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2S B3232467 But-2-yne-1-sulfonamide CAS No. 1341348-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRISXVDZWCHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for But 2 Yne 1 Sulfonamide and Its Architecturally Diverse Derivatives

Direct Synthesis Strategies for But-2-yne-1-sulfonamide

Direct synthetic routes to this compound primarily involve the formation of the key sulfur-nitrogen bond through nucleophilic displacement or the functionalization of a suitable precursor like but-2-yne-1-ol.

Nucleophilic Displacement Approaches Involving 1-Bromo-2-butyne (B41608) and Sulfonamide Precursors

A well-established and reliable method for the synthesis of N-(But-2-yn-1-yl)sulfonamides involves the nucleophilic substitution of 1-bromo-2-butyne with a sulfonamide precursor. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

A specific procedure for the synthesis of a derivative, N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide, has been detailed in Organic Syntheses. In this method, N-(tert-butoxycarbonyl)-p-toluenesulfonamide is deprotonated with potassium carbonate in N,N-dimethylformamide (DMF), followed by the addition of 1-bromo-2-butyne. The resulting N-Boc protected intermediate is then deprotected using trifluoroacetic acid to yield the final product. This two-step, one-pot procedure provides the target compound in good yield.

Table 1: Synthesis of N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide via Nucleophilic Displacement

Step Reagents and Conditions Product Yield
1. Alkylation N-(tert-butoxycarbonyl)-p-toluenesulfonamide, 1-bromo-2-butyne, K₂CO₃, DMF, rt, 2h N-(tert-butoxycarbonyl)-N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide Not isolated

Functionalization of But-2-yne-1-ol Derivatives to Sulfonamides

An alternative strategy for the synthesis of this compound involves the functionalization of but-2-yne-1-ol. This approach typically proceeds in a two-step manner. First, the hydroxyl group of but-2-yne-1-ol is converted into a good leaving group, most commonly a bromide, to form 1-bromo-2-butyne. This transformation can be achieved using reagents such as phosphorus tribromide (PBr₃) in the presence of a mild base like pyridine.

Once 1-bromo-2-butyne is synthesized, it can then be subjected to the nucleophilic displacement reaction with a suitable sulfonamide precursor as described in the previous section. This two-step sequence provides a versatile route to this compound, starting from the readily available but-2-yne-1-ol.

Synthesis of Substituted this compound Analogs

The core structure of this compound can be readily modified at two key positions: the alkyne backbone and the sulfonamide nitrogen center. These modifications allow for the generation of a diverse library of analogs with tailored properties.

Introduction of Varied Substituents on the Alkyne Backbone

While direct functionalization of the terminal methyl group of the but-2-yne moiety can be challenging, a more common and versatile approach to introduce diversity on the alkyne backbone is through cross-coupling reactions. A prominent example is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.

To apply this methodology to the this compound scaffold, a precursor bearing a terminal alkyne, such as N-(propargyl)sulfonamide, would be required. This could then be coupled with a variety of aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne. Although specific examples starting from a halo-substituted this compound are not prevalent in the literature, the general applicability of the Sonogashira coupling to propargyl systems suggests its feasibility for creating a wide array of architecturally diverse derivatives.

Table 2: Proposed Sonogashira Coupling for Alkyne Backbone Diversification

Substrates Catalyst System Product

Diversification at the Sulfonamide Nitrogen Center

The sulfonamide nitrogen of this compound provides a convenient handle for introducing a wide range of substituents through N-alkylation and N-arylation reactions.

N-Alkylation: The mono-N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, N-(But-2-yn-1-yl)sulfonamide can be deprotonated with a suitable base like potassium carbonate or cesium carbonate, followed by the addition of an alkyl halide to furnish the N-alkylated product. More advanced methods, such as the use of trichloroacetimidates as alkylating agents under thermal conditions or borrowing hydrogen catalysis with alcohols, offer alternative and often milder conditions for this transformation.

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. A common method is the Chan-Lam coupling, which utilizes aryl boronic acids as the arylating agent in the presence of a copper catalyst and a base. This reaction is known for its mild conditions and broad substrate scope, making it a powerful tool for the synthesis of N-aryl-N-(but-2-yn-1-yl)sulfonamides.

Table 3: Representative Methods for N-Diversification of Sulfonamides

Reaction Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) N-Alkyl-N-(but-2-yn-1-yl)sulfonamide

Catalytic and Sustainable Synthesis Approaches for this compound Systems

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to minimize environmental impact and improve efficiency. While specific examples for the synthesis of this compound using these approaches are still emerging, general advancements in sulfonamide synthesis can be readily adapted.

Catalytic Approaches: Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light. acs.orgnih.govrsc.orgdomainex.co.uk Recent studies have demonstrated the synthesis of sulfonamides through photoredox catalysis, often in combination with other catalysts like copper. acs.org These methods typically involve the generation of sulfonyl radicals from various precursors, which can then be coupled with amines. Such strategies could potentially be applied to the synthesis of this compound and its derivatives, offering a milder alternative to traditional methods.

Sustainable Synthesis: A key aspect of sustainable chemistry is the use of environmentally benign solvents and reagents. rsc.orgresearchgate.netresearchgate.netmdpi.com Research has shown that the synthesis of sulfonamides can be effectively carried out in greener solvents such as water, ethanol, or deep eutectic solvents. rsc.orgresearchgate.netmdpi.com These approaches often utilize recyclable catalysts and minimize the generation of hazardous waste. For example, the oxidative chlorination of thiols to sulfonyl chlorides, followed by in-situ reaction with amines, has been successfully performed in sustainable solvents. rsc.orgresearchgate.net Adopting these principles for the synthesis of this compound would significantly enhance the environmental profile of its production.

Transition Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules like alkynyl sulfonamides. Palladium and copper catalysts, in particular, have been extensively utilized in coupling reactions to construct the key S-N and C-C bonds in these structures.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed synthesis of N-alkynyl sulfonamides is less common, palladium catalysis is crucial for the synthesis of precursors and analogous structures. For instance, palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a well-established method for creating substituted alkynes, which can then be functionalized to include the sulfonamide moiety. nih.govresearchgate.net Research has also demonstrated the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to the corresponding sulfonamides. nih.gov This two-step approach offers a versatile route to a wide range of structurally diverse aryl sulfonamides.

A significant advancement in sulfonamide synthesis is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a mild and functional group-tolerant method for preparing arylsulfonyl chlorides, key precursors to sulfonamides. nih.gov Although this method does not directly form the alkynyl sulfonamide, it represents a convergent approach where both the aryl and amine components can be varied, allowing for the synthesis of a diverse library of sulfonamide derivatives.

Interactive Data Table: Palladium-Catalyzed Reactions for Sulfonamide Precursors

Catalyst/LigandReactantsProduct TypeKey Features
Pd(PPh₃)₄/CuITerminal alkyne, Aryl/Vinyl halideSubstituted alkyneForms C(sp)-C(sp²) bond
Pd catalystAryl halide, N-sulfinylamineSulfinamideForms Aryl-S bond
Pd catalystArylboronic acid, SO₂Cl₂Arylsulfonyl chlorideMild conditions, broad scope

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of alkynyl sulfonamides. The copper-catalyzed N-alkynylation of sulfonamides with alkynyl halides or hypervalent iodine reagents is a direct method for the formation of the desired ynamide functionality. acs.org This approach has been shown to be effective for a variety of sulfonamides, including those derived from amino acids and peptides, highlighting its broad applicability.

Recent studies have focused on the development of ligand-enabled copper-catalyzed systems to improve the efficiency and substrate scope of the N-alkynylation reaction. For example, the use of electron-rich bipyridine ligands in combination with a copper iodide catalyst has been shown to promote the coupling of sulfonamides with alkynyl benziodoxolones under mild conditions. acs.org Furthermore, copper-catalyzed three-component reactions of (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) provide a direct and single-step synthesis of a wide range of sulfonamides. nih.gov

Interactive Data Table: Copper-Catalyzed Synthesis of Alkynyl Sulfonamides and Derivatives

Catalyst/LigandReactantsProduct TypeKey Features
CuI/Bipyridine ligandSulfonamide, Alkynyl benziodoxoloneYnamideMild conditions, broad scope
Cu(II) catalystArylboronic acid, Amine, DABSOAryl sulfonamideOne-pot, three-component reaction
Copper catalystSulfonamide, Alkylamine(E)-N-SulfonylformamidineHigh stereoselectivity

Green Chemistry Principles in Alkynyl Sulfonamide Preparation

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of alkynyl sulfonamide synthesis, this involves the use of environmentally benign solvents, improving atom economy, and developing recyclable catalytic systems.

Use of Green Solvents:

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents (DESs). mdpi.commdpi.com The synthesis of sulfonamides in aqueous media has been reported as a facile and environmentally benign approach. rsc.org These methods often proceed under mild conditions and can simplify product isolation. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media for sulfonamide synthesis due to their low toxicity, biodegradability, and low cost. researchgate.net

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and multicomponent reactions, are central to green synthesis. The development of one-pot, multicomponent reactions for sulfonamide synthesis, such as the copper-catalyzed coupling of boronic acids, amines, and a sulfur dioxide surrogate, exemplifies an atom-economical approach by incorporating all reactant atoms into the final product or benign byproducts. nih.gov Photochemical methods are also being explored for the atom-economical sulfonylimination of alkenes to produce β-amino sulfone derivatives. nih.gov

Catalyst Recycling:

The use of expensive and often toxic transition metal catalysts necessitates the development of methods for their recovery and reuse. One promising strategy is the immobilization of the catalyst on a solid support, such as magnetic nanoparticles. researchgate.net These magnetically recoverable catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. This approach not only reduces the environmental burden of heavy metal waste but also improves the economic viability of the synthetic process.

Interactive Data Table: Application of Green Chemistry Principles in Sulfonamide Synthesis

Green Chemistry PrincipleMethodologyExampleAdvantages
Use of Green SolventsSynthesis in waterReaction of sulfonyl chlorides with amines in aqueous mediaReduced use of volatile organic compounds, simplified workup
Synthesis in Deep Eutectic Solvents (DESs)Oxidative chlorination of thiols followed by aminationLow toxicity, biodegradable, low cost solvents
Atom EconomyOne-pot, three-component reactionsCopper-catalyzed synthesis from boronic acids, amines, and DABSOHigh efficiency, minimizes waste
Catalyst RecyclingMagnetically recoverable catalystsCopper(II) bromide immobilized on Fe₃O₄ nanoparticlesEasy separation and reuse of catalyst, reduced metal waste

Elucidation of Reactivity Patterns and Mechanistic Pathways of But 2 Yne 1 Sulfonamide

Reactivity of the Alkyne Moiety in But-2-yne-1-sulfonamide

The carbon-carbon triple bond in this compound serves as a versatile handle for a range of addition and cycloaddition reactions. The polarization of the alkyne is a key determinant of its reactivity profile.

The triple bond of this compound is susceptible to attack by both nucleophiles and electrophiles. The electron-withdrawing sulfonamide group is expected to polarize the alkyne, making the carbon atom beta to the sulfonyl group more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Additions:

Nucleophilic addition to activated alkynes is a well-established method for the formation of new carbon-heteroatom and carbon-carbon bonds. In the case of acetylenic sulfonamides, the addition of nucleophiles is anticipated to proceed with a high degree of regioselectivity. For instance, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes has been shown to yield (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. organic-chemistry.orgnih.gov This suggests that this compound would react with various nucleophiles, such as amines, thiols, and carbanions, at the carbon atom further from the sulfonamide group.

Table 1: Representative Nucleophilic Addition Reactions to Acetylenic Sulfonamides

Nucleophile Product Type Regioselectivity
Amines Enaminosulfonamides Attack at the β-carbon
Thiols Thioenol ethers Attack at the β-carbon

Electrophilic Additions:

While less common for electron-deficient alkynes, electrophilic additions to the triple bond of this compound can occur under specific conditions. The reaction would likely proceed via a vinyl cation intermediate, with the regioselectivity being influenced by the electronic effects of both the methyl and the sulfonamidomethyl groups. Halogenation and hydrohalogenation are potential electrophilic addition reactions, although they may require harsher conditions compared to electron-rich alkynes.

The alkyne functionality in this compound makes it an excellent substrate for various cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic systems. Acetylenic sulfonamides are known to be versatile dienophiles and dipolarophiles. researchgate.net

[3+2] Cycloadditions and Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgbroadpharm.comwikipedia.orginterchim.fr this compound, with its terminal alkyne surrogate, is a prime candidate for participation in such reactions. The reaction with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to produce a 1,4-disubstituted triazole with the sulfonamide moiety. This reaction is characterized by its high yield, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgbroadpharm.comwikipedia.orginterchim.fr

Beyond CuAAC, other [3+2] cycloaddition reactions are also feasible. For example, the reaction with nitrile oxides or diazo compounds would lead to the formation of isoxazoles and pyrazoles, respectively. The regioselectivity of these cycloadditions would be dictated by the electronic and steric properties of the reactants. A stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl ketimines and arynes has been developed for the synthesis of enantiopure cyclic sulfoximines. researchgate.net

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions of alkynes with alkenes can lead to the formation of cyclobutenes. While less common than [4+2] or [3+2] cycloadditions, this reaction could potentially be employed with this compound to construct strained ring systems.

Transformations Involving the Sulfonamide Functional Group

The sulfonamide moiety in this compound offers opportunities for further functionalization and transformation, providing access to a wider range of derivatives.

The nitrogen atom of the primary sulfonamide in this compound is nucleophilic and can undergo various N-functionalization reactions, such as alkylation and arylation.

N-Alkylation:

The N-alkylation of sulfonamides is a common transformation that can be achieved using various alkylating agents. nih.gov Methods for the N-alkylation of sulfonamides with alcohols, catalyzed by transition metals like copper or iridium, have been developed. ionike.comresearchgate.net These "borrowing hydrogen" methodologies offer an environmentally benign route to N-alkylated sulfonamides. ionike.com Applying these methods to this compound would yield N-alkylated derivatives, which could have altered biological activities and physical properties. nih.gov

N-Arylation:

The N-arylation of sulfonamides can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids (Chan-Lam coupling). nie.edu.sg Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has also been reported. nie.edu.sg These reactions would allow for the introduction of various aryl groups onto the sulfonamide nitrogen of this compound.

Table 2: Representative N-Functionalization Reactions of Sulfonamides

Reaction Type Reagents and Conditions Product
N-Alkylation R-X, Base or R-OH, Catalyst R-NHSO₂-CH₂-C≡C-CH₃

The sulfonamide group, while generally stable, can be cleaved or induced to rearrange under specific conditions.

Cleavage of the N-S Bond:

The N-S bond in sulfonamides can be cleaved under reductive or photolytic conditions. Mild and general methods for the reductive cleavage of the N-S bonds of secondary sulfonamides to generate sulfinates and amines have been developed. chemrxiv.org Photolytic cleavage of sulfonamide bonds has also been demonstrated, offering a potentially mild deprotection strategy. nih.gov These methods could be applied to derivatives of this compound to unmask the amine functionality. A visible light-mediated N-S bond cleavage of sulfonamides for the arylation of boronic acids has also been reported. nih.gov

Rearrangements:

While specific rearrangements of this compound are not extensively documented, related acetylenic sulfonium (B1226848) salts are known to undergo rearrangements. documentsdelivered.com Additionally, reactions of tertiary sulfonamides with thermally generated benzynes can lead to zwitterionic intermediates that undergo sulfonyl transfer or desulfonylation. nih.gov These examples suggest that under certain conditions, the sulfonamide moiety in this compound or its derivatives could participate in rearrangement reactions.

Mechanistic Investigations and Intermediates in this compound Reactions

Understanding the mechanistic pathways and identifying key intermediates is crucial for predicting and controlling the outcomes of reactions involving this compound.

Mechanistic studies on sulfonamide-related reactions have provided insights into the potential intermediates. For instance, in the context of sulfonamide-induced cutaneous drug reactions, the bioactivation of sulfonamides can lead to the formation of reactive intermediates. nih.gov In synthetic transformations, the generation of sulfonyl radical intermediates from sulfonamides has been achieved through photocatalysis, enabling late-stage functionalization. acs.org

In reactions involving the alkyne moiety, the formation of vinyl anions or cations as intermediates is expected in nucleophilic and electrophilic additions, respectively. In cycloaddition reactions, the mechanism is typically concerted, proceeding through a cyclic transition state. However, in some cases, stepwise mechanisms involving zwitterionic or diradical intermediates may be operative. For example, the reaction of tertiary sulfonamides with benzynes is proposed to proceed through a zwitterionic intermediate. nih.gov

Computational studies on the fragmentation of sulfonamide drugs have elucidated the energetics of bond cleavages and rearrangement pathways, highlighting the role of heterolytic bond cleavage and stepwise rearrangements. researchgate.net Similar mechanistic investigations on this compound would provide a deeper understanding of its reactivity and guide the design of new synthetic applications.

Role of Carbenoid and Radical Intermediates

The transformation of alkynyl sulfonamides, such as this compound, can proceed through distinct pathways involving either carbenoid or radical species, depending on the reaction conditions and reagents.

Carbenoid Intermediates:

Mechanistic studies on the reaction of alkynyl sulfonamides with lithium acetylides to form enediynes have revealed the involvement of a non-classical vinylidene carbenoid intermediate. ucl.ac.ukrsc.org This pathway does not involve traditional transition metals or catalysts. rsc.org The reaction is initiated by a 1,4-conjugate addition of the nucleophilic lithium acetylide to the electron-deficient alkyne of the sulfonamide. rsc.orgrsc.org This step forms a key alkenyl lithium species. rsc.org

This intermediate is considered a vinylidene carbenoid because the same carbon atom bears both a negative charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org A crucial feature of this intermediate is its stabilization through an intramolecular coordination effect, where an oxygen atom from the sulfonamide group coordinates to the lithium ion. rsc.org This coordination not only stabilizes the vinyllithium (B1195746) but also activates the sulfonamide group, making it a viable leaving group for a subsequent nucleophilic attack by a second molecule of the acetylide. rsc.org The resulting species then undergoes a rearrangement, leading to the formation of the enediyne product. rsc.org This pathway is distinct from classical electrophilic carbenoid models and does not show typical carbene reactivity like C–H insertion. rsc.org

Proposed Reaction Pathway Involving a Carbenoid Intermediate
StepDescriptionKey Species
11,4-Conjugate addition of lithium acetylide to the alkynyl sulfonamide.Alkenyl lithium species
2Intramolecular stabilization via Li-O coordination, forming the carbenoid.Non-classical vinylidene carbenoid
3Attack by a second acetylide molecule and subsequent rearrangement.Enediyne product

Radical Intermediates:

In different reaction systems, particularly those involving reagents like potassium tert-butoxide and dimethylamine (B145610), evidence points towards the participation of radical intermediates. ucl.ac.uk Electron Paramagnetic Resonance (EPR) studies conducted on a mixture of potassium tert-butoxide and dimethylamine revealed an EPR signal, confirming the presence of a free radical. ucl.ac.uk It is hypothesized that a radical complex is assembled in solution, which then reduces the organic substrate. ucl.ac.uk

While direct studies on this compound are specific, the general reactivity of sulfonyl groups and alkynes in radical reactions provides context. The addition of sulfonyl radicals to alkynes is a known method for constructing functionalized sulfonyl compounds. nih.gov For instance, alkoxysulfonyl radicals (ROSO₂•) can be generated and added across alkyne triple bonds to form vinyl radicals, which are then trapped to yield highly substituted alkenes. nih.gov This highlights the capacity of the alkyne moiety in this compound to act as a radical acceptor. The quintessential reaction of β-sulfonyl radicals is fragmentation, which involves the elimination of a sulfonyl radical to form a multiple bond, a process with broad synthetic utility. nih.gov

Computational Chemistry for Reaction Mechanism Elucidation

Computational modeling has been a pivotal tool for understanding the complex mechanistic pathways in the chemistry of alkynyl sulfonamides. ucl.ac.uk Theoretical calculations, often employing Density Functional Theory (DFT), provide insights into reaction energetics, transition state structures, and the feasibility of proposed intermediates that may be too transient to be observed experimentally.

In the study of the enediyne synthesis from alkynyl sulfonamides, computational investigations were crucial in corroborating the proposed mechanism involving the non-classical carbenoid intermediate. ucl.ac.uk By modeling the energy landscape, researchers can differentiate between various potential pathways, such as the carbenoid route versus a conventional addition-elimination mechanism. ucl.ac.uk

DFT studies are also employed to understand the finer details of reaction mechanisms involving sulfonamides. For example, computational results have been used to determine whether a reaction proceeds via a concerted or stepwise addition. ntu.edu.sg In one such study on the modification of sulfonamides, DFT calculations supported a stepwise addition mechanism and highlighted the crucial role of a lithium ion in influencing enantioselectivity through cation–π interactions. ntu.edu.sg

Furthermore, computational chemistry is used to analyze the structural and electronic properties of sulfonamides, which govern their reactivity. acs.org Calculations of Gibbs free energies for different isomers and protonation states can clarify acid-base equilibria and the thermodynamic favorability of certain structures, such as those involving intramolecular hydrogen bonds. acs.org This fundamental understanding of the molecule's properties is essential for predicting its behavior in chemical reactions.

Application of Computational Methods in Sulfonamide Reactivity Studies
Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Mapping reaction energy landscapes.Validation of carbenoid intermediate pathway; differentiation between concerted vs. stepwise mechanisms. ucl.ac.ukntu.edu.sg
Transition State (TS) AnalysisIdentifying and characterizing transition state structures.Understanding activation barriers and the role of catalysts/ions (e.g., Li⁺). ntu.edu.sg
Gibbs Free Energy CalculationsDetermining thermodynamic stability of isomers and intermediates.Elucidation of acid-base equilibria and favored molecular conformations. acs.org

Applications of But 2 Yne 1 Sulfonamide in Advanced Synthetic Transformations

But-2-yne-1-sulfonamide as a Precursor in Complex Molecule Synthesis

The terminal alkyne of this compound serves as a linchpin for constructing intricate carbon skeletons and heterocyclic systems through a variety of coupling and cyclization strategies.

This compound and related alkynyl sulfonamides are effective precursors for the synthesis of enediynes, a class of compounds known for their potent biological activity. nih.gov A notable metal-free approach involves the reaction of alkynyl sulfonamides with lithium acetylides. rsc.orgucl.ac.uk This transformation proceeds without the need for traditional promoters or catalysts, yielding enediynes through a proposed mechanism involving a non-classical vinylidene carbenoid intermediate. rsc.org The reaction is initiated by a 1,4-conjugate addition of the lithium acetylide to the alkynyl sulfonamide, forming a key alkenyl lithium species. This intermediate is stabilized by intramolecular coordination from a sulfonamide oxygen atom. A second mole of the acetylide then attacks the activated sulfonamide, leading to a rearrangement that forms the enediyne framework and eliminates an aminosulfinate species. rsc.org

Key Reaction Parameters for Enediyne Synthesis
ReactantsKey ConditionsProduct TypeProposed IntermediateReference
Alkynyl Sulfonamide, Lithium AcetylideMetal-free, Anhydrous Solvent (e.g., THF)Z-EnediyneNon-classical Vinylidene Carbenoid rsc.orgucl.ac.uk

The reactivity of the this compound framework is well-suited for the construction of diverse heterocyclic systems.

Pyrrolin-4-ones: While direct synthesis from this compound is not extensively documented, analogous structures are readily accessible through established methods. For instance, the platinum-catalyzed 5-endo-dig cycloisomerization of α-amino ynones provides a powerful route to pyrrolin-4-ones. nih.gov This methodology suggests that a corresponding N-sulfonylated amino ynone, potentially derived from this compound, could serve as a substrate for similar cycloisomerization reactions to afford N-sulfonyl-pyrrolin-4-ones.

Triazoles: The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click chemistry" reaction. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various organic azides in the presence of a copper(I) catalyst, a diverse library of 1-sulfonyl-1,2,3-triazole derivatives can be synthesized. nih.govnih.gov These reactions are often high-yielding and tolerant of a wide range of functional groups. For example, the Cu(I)-catalyzed reaction between N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide and various aryl azides has been used to create novel hybrid molecules with potential biological activities. nih.gov

Furans: this compound can be a precursor for the synthesis of furan sulfonamides. One established method involves the electrophilic sulfonation of a pre-existing furan ring, followed by functional group manipulation to introduce the butynyl chain. google.com Alternatively, the furan ring itself can be constructed from acyclic precursors where the sulfonamide moiety is already present. Ruthenium(II)-catalyzed intramolecular cyclization of vinyl diazoesters represents another modern approach to creating highly substituted furans, a strategy that could potentially be adapted for substrates incorporating a sulfonamide group. nih.gov

Utility in Catalyst and Ligand Design for Stereoselective Synthesis

The sulfonamide group is a key pharmacophore and a versatile functional group in coordination chemistry, making this compound derivatives attractive candidates for ligand development. wikipedia.orgwikipedia.org

The nitrogen and oxygen atoms of the sulfonamide group can coordinate with various metal centers, leading to the formation of stable metal complexes with catalytic activity. mdpi.com Sulfonamide-based ligands are integral to a range of asymmetric transformations. researchgate.net The synthesis of these ligands often involves the condensation of a sulfonamide with other functional groups to create bidentate or multidentate structures capable of forming chiral environments around a metal center. The electronic properties of the resulting metal complex, and thus its catalytic activity and selectivity, can be fine-tuned by modifying the substituents on the sulfonamide framework.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov Sulfur-based chiral auxiliaries, particularly those derived from amino acids, have demonstrated exceptional performance in many asymmetric syntheses. scielo.org.mx Enantiopure sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are widely used for the asymmetric synthesis of chiral amines. acs.orgacs.org The chiral sulfur center effectively directs nucleophilic additions to imines derived from the auxiliary. acs.org The auxiliary can then be removed under mild conditions. This principle highlights the potential for developing novel chiral auxiliaries from the this compound scaffold, where chirality could be introduced at the sulfur atom or on the alkyl chain to influence stereoselective transformations. nih.govresearchgate.net

Role in Material Science Precursors and Functional Molecules

The combination of a polymerizable alkyne group and a polar, functional sulfonamide group makes this compound a candidate for the synthesis of advanced materials.

Alkynyl sulfonamides can be used in polymerization reactions to create novel polymers. For example, the copper-catalyzed polycoupling of alkynyl bromides with sulfonamides yields poly(ynesulfonamide)s, a class of polymers featuring stable N–C(sp) bonds in the main chain. researchgate.netacs.org These materials are of interest for their potential semiconducting properties and high thermal stability. researchgate.net

Furthermore, the sulfonamide group can be incorporated into polymers and later modified to introduce specific functionalities. A strategy has been developed for the synthesis of sulfonamide-functionalized poly(styrene oxide), where the sulfonamide acts as a protected form of a sulfonate group. rsc.org Post-polymerization, the sulfonamide can be converted into a lithium sulfonate, creating an ionic polymer with potential applications as a solid polymer electrolyte for lithium-ion conduction. rsc.org This approach demonstrates the utility of the sulfonamide group as a versatile handle for creating functional materials.

Advanced Spectroscopic and Computational Characterization of But 2 Yne 1 Sulfonamide Systems

Methodologies for Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of But-2-yne-1-sulfonamide. Each method probes different aspects of the molecule's physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR experiments in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, provide precise information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-CH₃ Protons: The methyl protons attached to the alkyne are anticipated to appear as a singlet or a fine multiplet due to long-range coupling, with a chemical shift (δ) around 1.8-2.0 ppm.

-CH₂- Protons: The methylene (B1212753) protons adjacent to the sulfonyl group and the alkyne are expected to resonate further downfield, likely in the range of 3.5-4.0 ppm, due to the deshielding effects of both the electronegative sulfur atom and the triple bond.

-NH₂ Protons: The chemical shift of the sulfonamide protons is highly dependent on solvent and concentration but typically appears as a broad singlet between 5.0 and 8.0 ppm. uobaghdad.edu.iq

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

-CH₃ Carbon: The methyl carbon is expected to have a chemical shift in the aliphatic region, around 3-5 ppm.

-CH₂- Carbon: The methylene carbon adjacent to the sulfonamide group would appear significantly downfield, estimated in the 40-50 ppm range.

Alkyne Carbons (C≡C): The two sp-hybridized carbons of the internal alkyne are characteristic and are expected to resonate in the region of 70-90 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, thus verifying the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ -C≡C 1.8 - 2.0 3 - 5
C-CH₂ -S 3.5 - 4.0 40 - 50
SO₂NH₂ 5.0 - 8.0 N/A
CH₃-C≡C -CH₂ 70 - 90 70 - 90

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Sulfonamide Group Vibrations: The sulfonamide moiety gives rise to strong, characteristic absorption bands in the IR spectrum. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1325–1370 cm⁻¹ and 1140–1180 cm⁻¹, respectively. researchgate.net The N-H stretching of the primary sulfonamide appears as two bands in the 3200-3400 cm⁻¹ region.

Alkyne Vibration: The carbon-carbon triple bond (C≡C) stretch of a disubstituted alkyne like that in this compound is expected to show a weak absorption band in the IR spectrum, typically between 2190 and 2260 cm⁻¹. This band may be more prominent in the Raman spectrum.

C-H Vibrations: C-H stretching vibrations for the sp³ hybridized methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ (Sulfonamide) N-H Stretch 3200 - 3400
C≡C (Alkyne) C≡C Stretch 2190 - 2260 (Weak in IR)
S=O (Sulfonamide) Asymmetric Stretch 1325 - 1370
S=O (Sulfonamide) Symmetric Stretch 1140 - 1180

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₄H₇NO₂S).

Further fragmentation analysis (MS/MS) would reveal the connectivity of the molecule. Expected fragmentation patterns would include the loss of SO₂ (64 Da) or the cleavage of the C-S bond, providing further structural confirmation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique that can be used to determine the molecular weight, particularly for analyzing derivatives or reaction products of the parent compound. ucl.ac.uk

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsion angles. For this compound, this technique would confirm the geometry around the sulfur atom (typically tetrahedral) and the linear arrangement of the C-C≡C-C backbone.

Crucially, X-ray analysis would also elucidate the intermolecular interactions that govern the crystal packing. It is expected that the sulfonamide group would participate in strong N-H···O hydrogen bonds, potentially forming dimers or extended chain motifs, which are common in the crystal structures of primary sulfonamides. nih.govnih.gov These interactions are key drivers for the supramolecular assembly in the solid state.

Computational Chemistry for Electronic Structure and Reactivity Profiling

Computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure, stability, and potential reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately predicted. researchgate.netscielo.br

Geometric Optimization: DFT calculations can determine the lowest energy conformation (ground state) of the molecule in the gas phase, providing theoretical bond lengths and angles that can be compared with experimental X-ray data.

Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The computed frequencies are often scaled to better match experimental values.

Electronic Properties: DFT allows for the visualization and analysis of frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. The calculation of a molecular electrostatic potential (MEP) map would visually identify the electron-rich (negative potential, likely around the sulfonyl oxygens) and electron-poor (positive potential, near the amide protons) regions of the molecule. researchgate.net

Transition State Analysis: For studying potential reactions involving this compound, DFT can be used to calculate the structures and energies of transition states. This information is vital for predicting reaction mechanisms and activation barriers, thereby profiling the compound's chemical reactivity.

Based on a comprehensive search of scientific literature, specific molecular dynamics and quantum chemical simulation studies focusing solely on this compound have not been published. Detailed research findings, including computational data and mechanistic insights derived from simulations for this particular compound, are not available in the public domain.

Therefore, it is not possible to generate the requested article section with scientifically accurate, non-hypothetical information and data tables as per the instructions. Proceeding with the generation of this content would require fabricating data and research findings, which would violate the core principles of scientific accuracy.

Future Outlook and Emerging Avenues in But 2 Yne 1 Sulfonamide Research

Development of Novel and Efficient Synthetic Protocols

The accessibility of But-2-yne-1-sulfonamide is a critical prerequisite for its widespread investigation and application. Current synthetic strategies for alkynyl sulfonamides often involve multi-step procedures that can be time-consuming and may not be suitable for large-scale production. Future research will likely focus on the development of more streamlined and efficient one-pot syntheses. These protocols could potentially combine commercially available starting materials to generate this compound in a single, scalable reaction vessel, thereby improving yields and reducing waste.

Key areas for development in the synthesis of this compound and its derivatives include:

Synthetic ApproachPotential Advantages
One-Pot Reactions Increased efficiency, reduced purification steps, and higher overall yields.
Catalytic Methods Use of transition metal or organocatalysts to achieve milder reaction conditions and improved selectivity.
Flow Chemistry Enables continuous production, precise control over reaction parameters, and enhanced safety for potentially hazardous reactions.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the interplay between the electron-withdrawing sulfonamide group and the electron-rich alkyne. This electronic arrangement makes the alkyne susceptible to a variety of chemical transformations. While cycloaddition reactions of alkynyl sulfonamides are an area of active investigation, there remains a vast, unexplored landscape of their reactivity.

Future studies are expected to delve into novel transformations, including:

1,3-Dipolar Cycloadditions: The reaction of this compound with various 1,3-dipoles, such as nitrones and nitrile oxides, could lead to the synthesis of novel, highly substituted five-membered heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Transition Metal-Catalyzed Reactions: The alkyne functionality can participate in a wide range of transformations catalyzed by metals such as palladium, copper, and gold. This could open up avenues for cross-coupling reactions, hydrofunctionalizations, and cycloisomerizations, leading to a diverse array of complex molecular architectures.

Radical Reactions: The exploration of radical additions to the alkyne moiety could provide access to unique and otherwise difficult-to-synthesize functionalized alkenes.

A deeper understanding of these reactivity modes will not only expand the synthetic utility of this compound but also enable the creation of diverse molecular libraries for various applications.

Integration into Advanced Functional Material and Supramolecular Chemistry

The rigid, linear structure of the butyne backbone combined with the hydrogen-bonding capabilities of the sulfonamide group makes this compound an attractive building block for the construction of advanced functional materials and supramolecular assemblies.

Emerging research in this area may focus on:

Polymer Chemistry: The polycoupling of this compound with suitable comonomers could lead to the formation of novel poly(ynesulfonamide)s. These polymers may exhibit interesting electronic, optical, or thermal properties, making them candidates for applications in organic electronics, sensors, or high-performance materials.

Supramolecular Assembly: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-ordered supramolecular structures through self-assembly. By designing appropriate molecular partners, it may be possible to create intricate architectures such as nanotubes, vesicles, or gels with potential applications in drug delivery, catalysis, or materials science.

The ability to precisely control the arrangement of molecules in the solid state or in solution is a cornerstone of modern materials science, and this compound offers a promising platform for achieving this control.

Bioorthogonal Chemistry Applications and Chemical Biology Tool Development

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group is a well-established bioorthogonal handle, and its presence in this compound suggests significant potential for applications in chemical biology.

Future research in this exciting area could involve:

Development of Bioorthogonal Probes: this compound could be incorporated into biomolecules such as proteins, carbohydrates, or nucleic acids. The alkyne can then be selectively reacted with an azide-containing probe (via "click chemistry") to visualize, track, or isolate the biomolecule of interest within a complex biological environment.

Activity-Based Protein Profiling (ABPP): By attaching a reactive group to the this compound scaffold, it could be used as a probe to identify and study the activity of specific enzymes within their native cellular context.

Drug Delivery and Release: The unique reactivity of the alkyne could be harnessed to trigger the release of a therapeutic agent at a specific location within the body, offering a targeted approach to drug delivery.

The development of this compound-based tools for chemical biology holds the promise of providing new insights into complex biological processes and could ultimately lead to the development of novel diagnostic and therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for But-2-yne-1-sulfonamide, and how do reaction conditions influence yield?

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH₂) protons (~7.5 ppm for NH) and alkyne protons (~1.8–2.2 ppm).
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
  • HPLC/MS : Retention time consistency and molecular ion ([M+H]⁺) matching theoretical mass.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values. Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in click chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate transition states for alkyne-azide cycloadditions, predicting regioselectivity (e.g., 1,4- vs. 1,5-triazole formation).
  • Compare activation energies under varying solvents/catalysts. Validation: Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via in-situ IR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

  • Purity Issues : Impurities (e.g., unreacted amines) can skew bioassay results. Validate purity via orthogonal methods (e.g., LC-MS + NMR).
  • Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation time. Standardize protocols using guidelines like OECD 423.
  • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance (p < 0.05, with Bonferroni correction) . Case Study: A 2024 study found that cytotoxicity discrepancies (>50% variance) were traced to residual DMF in samples; switching to aqueous buffers resolved the issue .

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at 0, 24, 48 hr.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Light/Thermal Stability : Expose to UV (254 nm) or heat (40–60°C) and track decomposition kinetics. Data Interpretation: Fit degradation data to first-order kinetics; calculate half-life (t₁/₂) and Arrhenius parameters for shelf-life predictions .

Guidelines for Reporting

  • Experimental Reproducibility : Follow Beilstein Journal standards: report all synthetic procedures in the main text (≤5 compounds) or supplementary data .
  • Statistical Significance : Avoid claiming "significant" effects without p-values or confidence intervals .
  • Data Transparency : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) with DOIs for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.